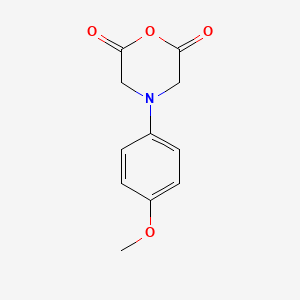

4-(4-Methoxyphenyl)morpholine-2,6-dione

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNVKWLXFFUBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-(α-Haloacyl)-α-Amino Acid Intermediates

This method involves two main steps:

Halogenation Step

Amino acids are reacted with halogenated reagents such as chloroacetyl chloride or bromoacetyl bromide in the presence of a base (e.g., triethylamine or sodium hydroxide) to form N-(α-haloacyl)-α-amino acid intermediates (ANXs). This reaction is typically performed at low temperatures (−5 °C to room temperature) to prevent side reactions.Cyclization Step

The ANXs undergo intramolecular cyclization to form the morpholine-2,6-dione ring. This can be conducted either in solution or in bulk:- Bulk cyclization : Heating at 120–200 °C under vacuum (10^−5 mbar), which may cause product loss due to condensation reactions and is unsuitable for amino acids with protecting groups.

- Solution cyclization : Using solvents like dimethylformamide (DMF) at 60–110 °C with bases such as amines or carbonates to favor intramolecular cyclization while minimizing intermolecular side reactions.

Table 1. Typical Reaction Conditions for Morpholine-2,6-Dione Synthesis

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Halogenation | Amino acid + chloroacetyl chloride + base | −5 °C to RT | Use triethylamine in homogeneous phase |

| Cyclization (bulk) | Heat ANX under vacuum | 120–200 °C | Risk of condensation and protecting group loss |

| Cyclization (solution) | ANX in DMF + base | 60–110 °C | Requires dilute conditions to favor intramolecular reaction |

Specific Considerations for 4-(4-Methoxyphenyl)morpholine-2,6-dione

Though direct literature on this compound is limited, the synthesis can be inferred by analogy from related compounds such as 4-(3-methoxyphenyl)morpholine-2,6-dione and morpholine-2,5-diones derived from amino acids.

- The starting material would likely be 4-methoxyaniline or a suitable 4-methoxyphenyl-substituted amino acid derivative.

- The halogenation step would involve reaction with chloroacetyl chloride under controlled base conditions.

- Cyclization would proceed in DMF at moderate temperatures with a base to yield the desired morpholine-2,6-dione ring.

- Purification typically involves recrystallization from hot ethyl acetate or similar solvents.

Research Findings and Optimization

A recent study on morpholine-2,5-diones from hydrophobic amino acids (including phenylalanine derivatives) demonstrated an optimized, universal protocol that can be adapted for morpholine-2,6-dione derivatives:

- Use of triethylamine as base in halogenation to avoid side reactions.

- Cyclization in DMF at 60 °C for 8 hours followed by additional stirring for 24 hours to maximize yield.

- Purification by filtration and recrystallization to obtain high purity products.

- Yield optimization through control of molar ratios and reaction times.

Table 2. Example Data from Related Morpholine-2,5-Dione Synthesis (Adapted)

| Experiment | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Halogenation | Chloroacetyl chloride + AA + TEA | THF | 5 | RT | 68–75 | Impurities minimized by washing |

| Cyclization | ANX + DMF + base | DMF | 8 + 24 | 60 | ~50 | Dilute conditions preferred |

Summary of Preparation Methodology for this compound

Starting Material Preparation

Obtain or synthesize 4-methoxyphenyl-substituted amino acid or amine precursor.Halogenation

React the amino acid derivative with chloroacetyl chloride in anhydrous THF or similar solvent, using triethylamine as base at room temperature to form the N-(α-haloacyl) intermediate.Cyclization

Dissolve the intermediate in DMF, add a carbonate or amine base, and heat at 60–110 °C for 8 to 24 hours to promote cyclization to the morpholine-2,6-dione ring.Purification

Cool the reaction mixture, filter off solids, remove solvent under vacuum, and recrystallize the product from hot ethyl acetate or other suitable solvents.Characterization Confirm structure and purity by NMR (1H, 13C), mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)morpholine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Vasodilator Properties

GYY4137 has been identified as a novel vasodilator agent. It facilitates the slow and sustainable release of hydrogen sulfide (H₂S), which is crucial for regulating vascular tone and blood pressure. This compound can be utilized in treating conditions associated with excessive vasoconstriction, such as hypertension and other cardiovascular disorders .

Case Study:

A study demonstrated that GYY4137 effectively induced vasodilation in isolated vascular tissues, suggesting its potential for therapeutic applications in managing hypertension. The compound's ability to release H₂S in a controlled manner enhances its efficacy compared to traditional H₂S donor drugs like sodium hydrosulfide .

Organic Synthesis Applications

2.1 Synthesis of Triaryl Compounds

this compound has been employed in the synthesis of various triaryl compounds through Claisen–Schmidt condensation reactions. This method allows for the efficient formation of substituted 1,3,5-triaryl-1,5-diketones, showcasing the compound's utility as a building block in organic synthesis .

Data Table: Synthesis Overview

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Claisen–Schmidt Condensation | Triaryl-1,5-diketones | Up to 92% | |

| Cyclization Reactions | Morpholine Derivatives | Varies |

Materials Science Applications

3.1 Polymer Chemistry

The compound has been explored for its potential applications in polymer chemistry. Its morpholine structure contributes to the development of new polymeric materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating such morpholine derivatives into polymer matrices can improve their performance characteristics .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The herbicidal activity of morpholine-dione derivatives is highly dependent on the nature of substituents. For example, compounds with R groups such as 4-chlorobenzyl, 3,4,5-trimethoxyphenyl, or 4-(trifluoromethyl)phenyl have been synthesized and tested alongside the 4-methoxyphenyl variant . Key structural differences include:

- Electron-donating vs.

- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder binding to biological targets compared to the planar 4-methoxyphenyl group.

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents:

The thiazolidinone derivative (CAS: 946745-03-5) has a higher molecular weight (297.31 g/mol) and purity (98%), likely due to differences in synthesis and stability. Morpholine-diones generally exhibit lower molecular weights, which may correlate with better solubility in polar solvents .

Biological Activity

4-(4-Methoxyphenyl)morpholine-2,6-dione, also known as a morpholine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antitumor and antidiabetic properties. This compound's structure features a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups, which contribute to its biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound's structure is characterized by:

- A morpholine ring

- Two carbonyl groups at positions 2 and 6

- A para-methoxyphenyl substituent

This structural configuration is believed to play a significant role in its biological activity.

Antitumor Activity

Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antitumor properties. One study reported that related compounds induced apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | 99.93 | 6.92 |

| Sunitinib | HepG2 | 86.51 | 7.60 |

The above data suggest that this compound may be more effective than established treatments like Sunitinib.

Antidiabetic Activity

Morpholine derivatives have also been explored for their potential as antidiabetic agents. Research has shown that certain morpholine derivatives can inhibit α-glucosidase activity, which is crucial for controlling postprandial blood glucose levels. The inhibition of this enzyme can lead to reduced carbohydrate absorption in the intestines .

Table 2: α-Glucosidase Inhibition

| Compound | % Inhibition |

|---|---|

| (3R,6S)-3-(40-Benzyloxy-20,30-dihydroxybutyl)-6-methyl-4-[(S)-phenethyl]-morpholine-2,5-dione | 85% |

| This compound | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism :

-

Antidiabetic Mechanism :

- Inhibition of α-glucosidase enzymes that play a role in carbohydrate digestion.

- Potential effects on insulin sensitivity and glucose metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of various morpholine derivatives for their biological activity. The study highlighted that modifications to the morpholine ring could enhance antitumor efficacy while maintaining low toxicity profiles .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)morpholine-2,6-dione, and how do reaction conditions influence yield and purity?

A common method involves the condensation of glutaric anhydride derivatives with 4-methoxyaniline in the presence of a dehydrating agent. For example, enantioselective desymmetrization of glutarimides via refluxing glutaric anhydride with 4-methoxyaniline in tetrahydrofuran (THF) and acetyl chloride yields the target compound after purification by recrystallization (e.g., 80% yield from ethyl acetate) . Critical parameters include stoichiometric ratios, solvent choice (THF for solubility vs. ethyl acetate for recrystallization), and reaction time (48–72 hours for complete cyclization). Purity is validated via melting point analysis (e.g., 248–250°C) and spectroscopic methods (IR, NMR) .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., DMF/ethanol). Data collection uses a Bruker SMART APEX CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Structural refinement via SHELXL (e.g., R-factor = 0.040) confirms bond lengths, angles, and torsion angles, with validation against databases like the Cambridge Structural Database (CSD) . Key metrics include triclinic symmetry (space group P1) and unit cell parameters (e.g., a = 7.4652 Å, b = 9.0885 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8 ppm). C NMR confirms carbonyl carbons (δ 170–175 ppm) and quaternary carbons.

- IR : Stretching vibrations for C=O (1700–1750 cm) and C-O (1250 cm) validate the morpholine-dione scaffold.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 293.31 for CHNO) .

Advanced Research Questions

Q. How can conformational analysis of the morpholine-2,6-dione ring inform drug design or material applications?

The Cremer-Pople puckering parameters quantify ring non-planarity. For 6-membered rings, amplitude (Q) and phase angle (θ) define chair, boat, or twist-boat conformations. Computational tools (e.g., Gaussian 09) calculate these parameters from crystallographic data, revealing steric effects of the 4-methoxyphenyl substituent. For example, a Q > 0.5 Å and θ ≈ 0° suggest a chair conformation, which impacts hydrogen-bonding networks in crystal packing .

Q. How are contradictions in crystallographic data resolved during refinement?

Discrepancies between observed and calculated structure factors may arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle disordered atoms. For example, anisotropic displacement parameters (ADPs) for the methoxy group may require constraints to avoid overfitting. Cross-validation via R (5% of reflections excluded) ensures robustness .

Q. What advanced applications exist for morpholine-2,6-dione derivatives in materials science?

Functionalization of covalent organic frameworks (COFs) with morpholine-2,6-dione units enhances heavy-metal adsorption. Post-synthetic modification (PSM) via amidation or imidization (e.g., reacting TpPa-NH COFs with ethylenediaminetetraacetic acid (EDTA)-morpholine derivatives) introduces chelating sites for Pb or Cd. BET surface area analysis and XPS validate adsorption capacity (e.g., 150 mg/g for Pb) .

Q. How does enantioselective synthesis impact the biological activity of derivatives?

Chiral morpholine-diones (e.g., (S)-enantiomers) exhibit enhanced binding to targets like ALDH1A1. Asymmetric catalysis using oxazaborolidines achieves >90% ee, validated via chiral HPLC (e.g., Chiralpak IA column). Biological assays (e.g., IC = 0.5 µM for NCT-501, an ALDH1A1 inhibitor) correlate stereochemistry with potency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.